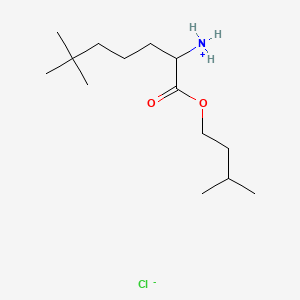
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is an organic compound with potential applications in various fields of scientific research This compound is a derivative of 2-amino-6,6-dimethylheptanoic acid, modified to include an isopentyl ester group and hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride typically involves the esterification of 2-amino-6,6-dimethylheptanoic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The esterification and subsequent formation of the hydrochloride salt are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The ester group may enhance its ability to cross cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6,6-dimethylheptanoic acid: The parent compound without the ester and hydrochloride modifications.
2-Amino-6,6-dimethylheptanoic acid methyl ester: A similar ester derivative with a methyl group instead of isopentyl.
2-Amino-6,6-dimethylheptanoic acid ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
DL-2-Amino-6,6-dimethylheptanoic acid isopentyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt, which confer distinct chemical properties and potential applications. The isopentyl ester group may enhance its lipophilicity, improving its interaction with biological membranes and increasing its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
58568-07-3 |
|---|---|
Molekularformel |
C14H30ClNO2 |
Molekulargewicht |
279.84 g/mol |
IUPAC-Name |
[6,6-dimethyl-1-(3-methylbutoxy)-1-oxoheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-11(2)8-10-17-13(16)12(15)7-6-9-14(3,4)5;/h11-12H,6-10,15H2,1-5H3;1H |
InChI-Schlüssel |
ATIRIQLLAKMDGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C(CCCC(C)(C)C)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



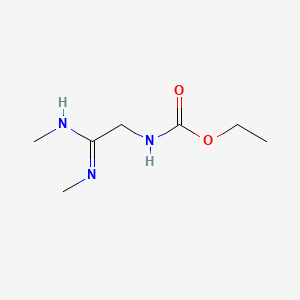

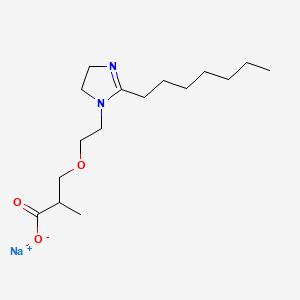
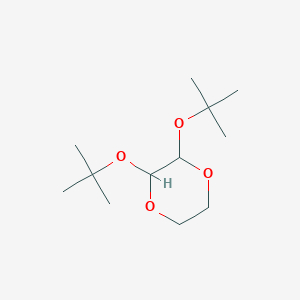

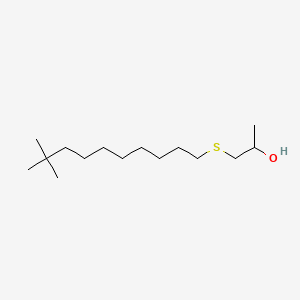
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
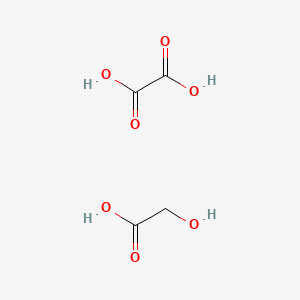
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
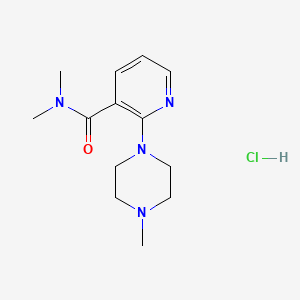
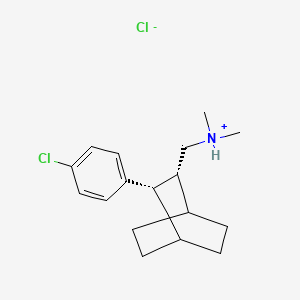
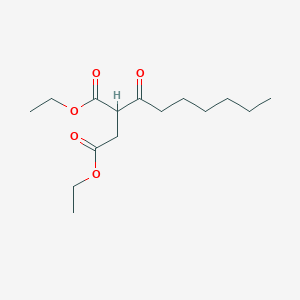
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
